
3-Chloro-5-isopropoxyaniline
Übersicht
Beschreibung
3-Chloro-5-isopropoxyaniline is a chemical compound with the formula C9H12ClNO . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound could potentially involve the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This method allows the attachment of various substituents to tailor the chemical structure .Wissenschaftliche Forschungsanwendungen
X-ray Structural Data and Molecular Structure Analysis
- The study by Verenich et al. (1992) demonstrates the use of X-ray structural data to analyze molecular structures. They investigated compounds structurally related to 3-Chloro-5-isopropoxyaniline, focusing on bond lengths and conjugation effects (Verenich et al., 1992).
Pharmacological Effects of Structurally Similar Compounds
- Research by Naveed et al. (2018) on Chlorogenic Acid (CGA), a compound with a similar structure to this compound, highlights its diverse pharmacological roles, including antioxidant, antibacterial, and neuroprotective activities (Naveed et al., 2018).
Inhibition of Blood Coagulation Enzymes
- Kam et al. (1994) investigated the inhibitory effects of compounds including 7-amino-4-chloro-3-(isothioureidoalkoxy)isocoumarins, structurally related to this compound, on blood coagulation enzymes (Kam et al., 1994).
Spectroscopic Characterization and Biological Relevance
- Sharma et al. (2022) synthesized a biologically relevant molecule, closely related to this compound, and conducted spectroscopic characterization and molecular docking analysis to explore its potential applications (Sharma et al., 2022).
Synthesis and Characterization of Novel Compounds
- Topçu et al. (2021) synthesized novel compounds including derivatives of chloroaniline, a category to which this compound belongs, and evaluated their antioxidant activities (Topçu et al., 2021).
Metabolic Studies Using Radiolabelling
- Duckett et al. (2006) explored the metabolism of 3-chloro-4-fluoroaniline, a compound with similarities to this compound, using radiolabelling and NMR spectroscopy, providing insights into metabolic pathways (Duckett et al., 2006).
Efficient Biosynthesis of Chiral Intermediates
- Shao et al. (2020) focused on the biosynthesis of (R)-3-Chloro-1-phenyl-1-propanol, a chiral intermediate, by engineering the carbonyl reductase EbSDR8, demonstrating the significance of 3-chloro compounds in medicinal chemistry (Shao et al., 2020).
Eigenschaften
IUPAC Name |
3-chloro-5-propan-2-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMWWESIOQKGQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


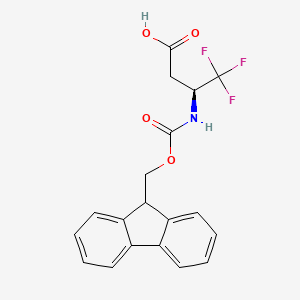
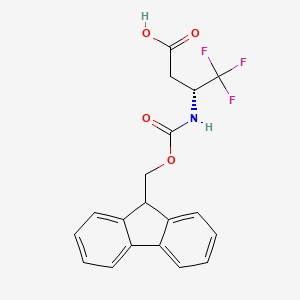



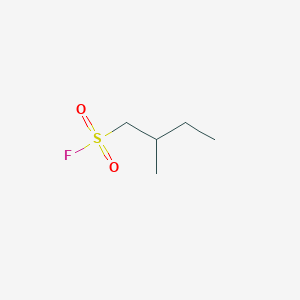
![[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride](/img/structure/B3097460.png)
![9-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B3097471.png)
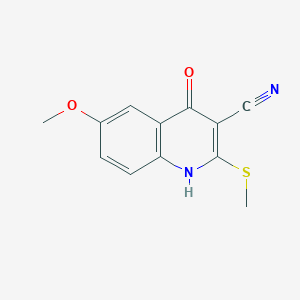
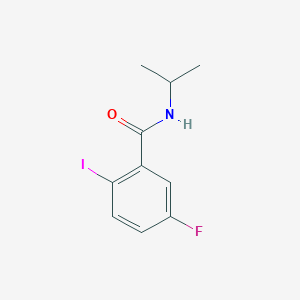

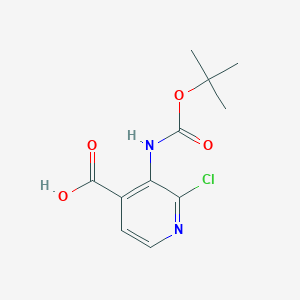

![tert-Butyl 2-amino-4-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B3097519.png)
